2-Chloro-N-(pyridazin-3-yl)acetamide
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Overview
Description
2-Chloro-N-(pyridazin-3-yl)acetamide is a chemical compound with the molecular formula C6H6ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a pyridazinyl group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyridazin-3-yl)acetamide typically involves the reaction of pyridazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyridazine+Chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyridazin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of new products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. The reactions are conducted under controlled conditions to ensure selective transformation.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products. Each reaction pathway leads to distinct chemical entities with unique properties.
Scientific Research Applications
2-Chloro-N-(pyridazin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and pyridazinyl moiety play crucial roles in its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
- 2-Chloro-N-(pyridazin-4-yl)acetamide
- 2-Chloro-N-(pyridazin-5-yl)acetamide
Uniqueness
2-Chloro-N-(pyridazin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of the pyridazinyl group at the 3-position. This structural feature imparts distinct chemical and biological properties compared to its analogs. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable entity in scientific research.
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-N-pyridazin-3-ylacetamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-6(11)9-5-2-1-3-8-10-5/h1-3H,4H2,(H,9,10,11) |
InChI Key |
IGGZGYUKRRPOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)NC(=O)CCl |
Origin of Product |
United States |
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